molecular formula C6H3ClN2S B13698834 3-Chloro-5-isothiocyanatopyridine

3-Chloro-5-isothiocyanatopyridine

Cat. No.: B13698834
M. Wt: 170.62 g/mol
InChI Key: OSTLEJKIHWPSLV-UHFFFAOYSA-N
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Description

3-Chloro-5-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates. It is characterized by the presence of a chlorine atom at the third position and an isothiocyanate group at the fifth position of a pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isothiocyanatopyridine typically involves the reaction of 3-chloro-5-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable processes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isothiocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Addition Reactions: Reagents such as primary and secondary amines are frequently used.

Major Products:

    Substitution Reactions: Products include substituted pyridines where the chlorine atom is replaced by the nucleophile.

    Addition Reactions: Products include thiourea derivatives formed by the addition of nucleophiles to the isothiocyanate group.

Scientific Research Applications

3-Chloro-5-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Another compound with similar structural features but different functional groups.

    3-Chloropyridine: A simpler analogue lacking the isothiocyanate group.

Uniqueness: 3-Chloro-5-isothiocyanatopyridine is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring. This combination imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

3-chloro-5-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H

InChI Key

OSTLEJKIHWPSLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)N=C=S

Origin of Product

United States

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